5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzoxazine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or reduced forms of the compound.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound’s structure allows it to bind to active sites on target enzymes or receptors, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine:
8-bromo-3,4-dihydro-2H-1,4-benzoxazine: Lacks the fluorine and methyl groups, which can influence its reactivity and biological effects.
Uniqueness
The presence of bromine, fluorine, and methyl groups in 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine imparts unique chemical properties, such as increased reactivity and potential for diverse biological activities
Properties
Molecular Formula |
C9H8BrF2NO |
---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8BrF2NO/c1-4-3-14-9-7(12)6(11)2-5(10)8(9)13-4/h2,4,13H,3H2,1H3 |
InChI Key |
YNJBWKVXBYPBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C(=CC(=C2N1)Br)F)F |
Origin of Product |
United States |
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